2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a furan ring, a triazoloquinazoline moiety, and a methoxyphenylacetamide group. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of hetarylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid to form intermediate triazoloquinazolines.
Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the triazoloquinazoline intermediate.
Attachment of the Methoxyphenylacetamide Group: This step involves the reaction of the intermediate with 2-methoxyphenylacetic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as described above, with optimization for large-scale production, including the use of automated reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are frequently employed in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydro derivatives of the triazoloquinazoline moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thiones .
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines .
Uniqueness
2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of a furan ring, a triazoloquinazoline moiety, and a methoxyphenylacetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H17N5O3S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[[2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H17N5O3S/c1-29-17-10-5-4-9-16(17)23-19(28)13-31-22-24-15-8-3-2-7-14(15)21-25-20(26-27(21)22)18-11-6-12-30-18/h2-12H,13H2,1H3,(H,23,28) |
InChI Key |
DYGDWHZDOIGJTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=CO5 |
Origin of Product |
United States |
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